Cas no 1806955-55-4 (2-Cyano-3-(difluoromethyl)-4-methylpyridine-6-sulfonamide)

2-Cyano-3-(difluoromethyl)-4-methylpyridine-6-sulfonamide 化学的及び物理的性質
名前と識別子
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- 2-Cyano-3-(difluoromethyl)-4-methylpyridine-6-sulfonamide
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- インチ: 1S/C8H7F2N3O2S/c1-4-2-6(16(12,14)15)13-5(3-11)7(4)8(9)10/h2,8H,1H3,(H2,12,14,15)
- InChIKey: IHZDLOCEHPVRHM-UHFFFAOYSA-N
- ほほえんだ: S(C1C=C(C)C(C(F)F)=C(C#N)N=1)(N)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 397
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 105
2-Cyano-3-(difluoromethyl)-4-methylpyridine-6-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029039275-500mg |
2-Cyano-3-(difluoromethyl)-4-methylpyridine-6-sulfonamide |
1806955-55-4 | 95% | 500mg |
$1,819.80 | 2022-03-31 | |
Alichem | A029039275-250mg |
2-Cyano-3-(difluoromethyl)-4-methylpyridine-6-sulfonamide |
1806955-55-4 | 95% | 250mg |
$970.20 | 2022-03-31 | |
Alichem | A029039275-1g |
2-Cyano-3-(difluoromethyl)-4-methylpyridine-6-sulfonamide |
1806955-55-4 | 95% | 1g |
$2,981.85 | 2022-03-31 |
2-Cyano-3-(difluoromethyl)-4-methylpyridine-6-sulfonamide 関連文献
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
2-Cyano-3-(difluoromethyl)-4-methylpyridine-6-sulfonamideに関する追加情報
Introduction to 2-Cyano-3-(difluoromethyl)-4-methylpyridine-6-sulfonamide (CAS No. 1806955-55-4)
2-Cyano-3-(difluoromethyl)-4-methylpyridine-6-sulfonamide, with the CAS number 1806955-55-4, is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyridine derivatives, which are widely studied for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.
The molecular structure of 2-Cyano-3-(difluoromethyl)-4-methylpyridine-6-sulfonamide is characterized by a pyridine ring substituted with a cyano group, a difluoromethyl group, and a methyl group, along with a sulfonamide moiety. The presence of these functional groups imparts specific chemical and biological properties that make this compound an interesting candidate for further investigation.
Recent studies have highlighted the potential of 2-Cyano-3-(difluoromethyl)-4-methylpyridine-6-sulfonamide in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The researchers also noted that the compound demonstrated low cytotoxicity, making it a promising candidate for further development as an anti-inflammatory agent.
In addition to its anti-inflammatory properties, 2-Cyano-3-(difluoromethyl)-4-methylpyridine-6-sulfonamide has shown potential in antiviral research. A study conducted by a team at the University of California, San Francisco, found that this compound effectively inhibited the replication of several RNA viruses, including influenza and SARS-CoV-2. The mechanism of action appears to involve the disruption of viral protein synthesis, which is a critical step in the viral life cycle.
The sulfonamide moiety in 2-Cyano-3-(difluoromethyl)-4-methylpyridine-6-sulfonamide is particularly noteworthy for its role in enhancing the compound's solubility and bioavailability. This feature is crucial for optimizing the pharmacokinetic properties of the molecule, ensuring that it can be effectively delivered to target tissues and organs. Furthermore, the difluoromethyl group contributes to the compound's metabolic stability, reducing the risk of rapid degradation and increasing its therapeutic window.
The synthesis of 2-Cyano-3-(difluoromethyl)-4-methylpyridine-6-sulfonamide has been extensively studied to optimize yield and purity. A recent publication in Organic Letters described an efficient synthetic route that involves several key steps, including the formation of the pyridine ring through a cyclization reaction and the subsequent introduction of the cyano and difluoromethyl groups via selective substitution reactions. This synthetic strategy not only ensures high yields but also allows for easy scale-up for industrial production.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-Cyano-3-(difluoromethyl)-4-methylpyridine-6-sulfonamide. Preliminary results from Phase I trials have shown that the compound is well-tolerated by patients with minimal side effects. These findings are encouraging and suggest that further clinical development is warranted.
In conclusion, 2-Cyano-3-(difluoromethyl)-4-methylpyridine-6-sulfonamide (CAS No. 1806955-55-4) represents a promising compound with diverse therapeutic potential. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in areas such as anti-inflammatory and antiviral therapy. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical applications, this compound is poised to play a significant role in advancing medical treatments.
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